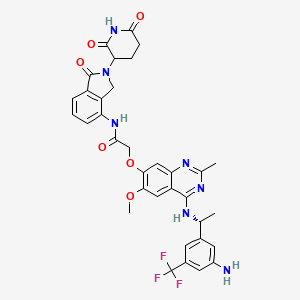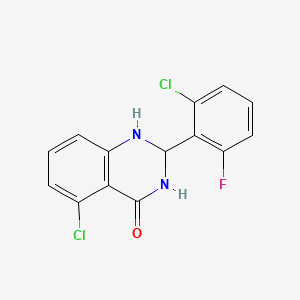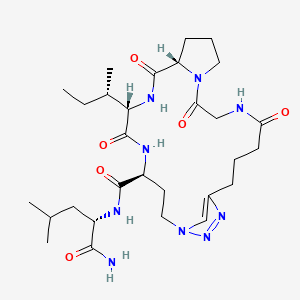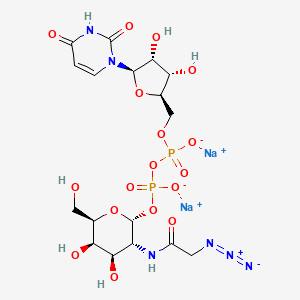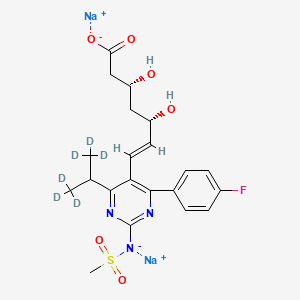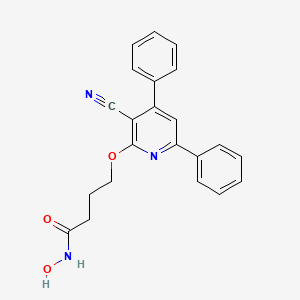
PfPKG-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PfPKG-IN-1 is a novel compound that acts as a competitive inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG). This kinase is a crucial enzyme in the life cycle of the malaria parasite, Plasmodium falciparum, and is involved in various stages of the parasite’s development, including gametogenesis, schizont rupture, and merozoite egress . The inhibition of PfPKG by this compound presents a promising approach for the development of new anti-malarial therapies, especially in the face of increasing resistance to existing treatments .
Vorbereitungsmethoden
The synthesis of PfPKG-IN-1 involves the preparation of isoxazole-based compoundsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
PfPKG-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of an oxidized derivative with altered biological activity .
Wissenschaftliche Forschungsanwendungen
PfPKG-IN-1 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the structure and function of PfPKG.
Biology: this compound is used in biological studies to investigate the effects of PfPKG inhibition on the malaria parasite.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of malaria.
Industry: this compound can be used in the pharmaceutical industry for the development of new anti-malarial therapies.
Wirkmechanismus
PfPKG-IN-1 exerts its effects by competitively inhibiting the activity of PfPKG. The compound binds to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates. This inhibition disrupts the cGMP signaling pathway, which is essential for the parasite’s development and survival .
The molecular targets of this compound include the catalytic domain of PfPKG, where it competes with ATP for binding. The inhibition of PfPKG leads to the disruption of various cellular processes, including gametogenesis, schizont rupture, and merozoite egress .
Vergleich Mit ähnlichen Verbindungen
PfPKG-IN-1 is unique compared to other similar compounds due to its high selectivity and potency for PfPKG. Similar compounds include:
Isoxazole-based inhibitors: These compounds share a similar chemical structure with this compound and exhibit comparable inhibitory activity against PfPKG.
Thiazole-based inhibitors: These compounds also inhibit PfPKG but may have different selectivity profiles and potency compared to this compound.
Pyrrole-based inhibitors: These compounds target the ATP-binding site of PfPKG and exhibit inhibitory activity, but their chemical structure differs from that of this compound.
This compound stands out due to its excellent selectivity for PfPKG over the human ortholog, making it a promising candidate for further development as an anti-malarial drug .
Eigenschaften
Molekularformel |
C24H22ClN7OS |
|---|---|
Molekulargewicht |
492.0 g/mol |
IUPAC-Name |
[(3R)-3-[[4-[2-(3-chlorophenyl)-4-cyclopropylimidazol-1-yl]pyrimidin-2-yl]amino]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C24H22ClN7OS/c25-17-3-1-2-16(12-17)21-29-19(15-4-5-15)14-32(21)20-6-8-27-24(30-20)28-18-7-10-31(13-18)23(33)22-26-9-11-34-22/h1-3,6,8-9,11-12,14-15,18H,4-5,7,10,13H2,(H,27,28,30)/t18-/m1/s1 |
InChI-Schlüssel |
CGLRMVOGIUJFAA-GOSISDBHSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1NC2=NC=CC(=N2)N3C=C(N=C3C4=CC(=CC=C4)Cl)C5CC5)C(=O)C6=NC=CS6 |
Kanonische SMILES |
C1CC1C2=CN(C(=N2)C3=CC(=CC=C3)Cl)C4=NC(=NC=C4)NC5CCN(C5)C(=O)C6=NC=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


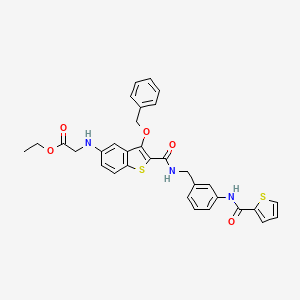
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
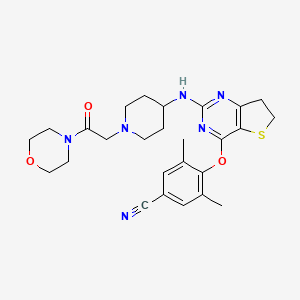
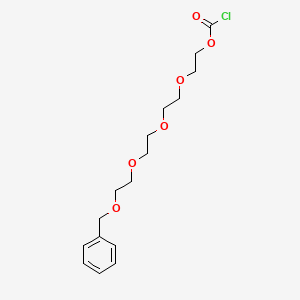
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride](/img/structure/B12407493.png)
